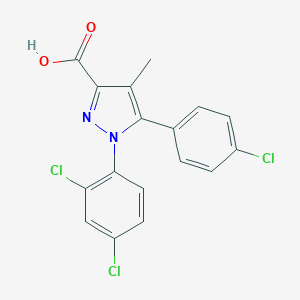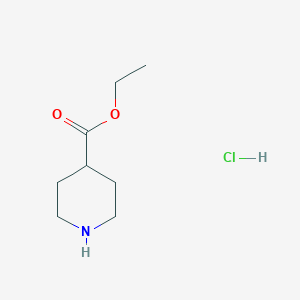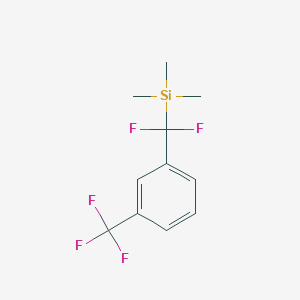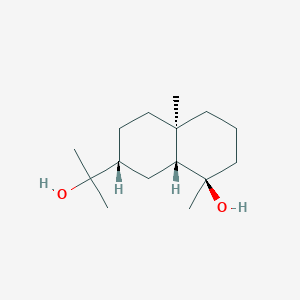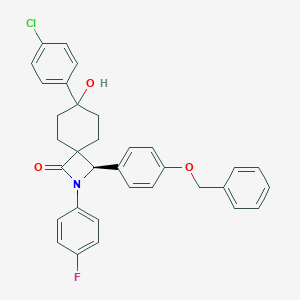
Sch 58053 Benzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Activation of C–H Bonds
- Photoredox-mediated Coupling : The use of benzylic ethers in the photoredox-mediated coupling with Schiff bases has been shown to effectively activate benzylic C–H bonds. This method, involving a thiol catalyst and an iridium photocatalyst, results in the production of β-amino ether products (Hager & MacMillan, 2014).
Catalytic Enantioselective Synthesis
- Phosphine-Catalyzed Synthesis : Research has demonstrated a method for the enantioselective synthesis of benzylic ethers through phosphine-catalyzed coupling, providing a useful approach for creating bioactive molecules and intermediates in organic chemistry (Ziegler & Fu, 2016).
Oxidative Conversion in Carbohydrate Chemistry
- Oxidation of Benzyl Ether to Benzoyl Ester : In carbohydrate chemistry, benzyl ethers like SCH 58053 are often used as hydroxyl protecting groups. A novel method has been developed for oxidizing benzyl ether to benzoyl ester using a catalytic amount of RuO4 derived from RuCl3 and NaIO4, providing an efficient way to remove the benzyl ether group (Tamura, Koike & Shimadate, 1992).
Organocatalytic Activation of C-H Bonds
- Photoredox Organocatalysis for Arylation : The direct C-H functionalization and arylation of benzyl ethers via photoredox organocatalysis is another significant application. This involves using a thiol catalyst and an iridium photoredox catalyst under household light (Qvortrup, Rankic & MacMillan, 2014).
Protection and Deprotection in Organic Synthesis
- Use as Protective Groups : Benzyl ethers are commonly used as protective groups in organic synthesis due to their stability and ease of removal under specific conditions. New methodologies, such as visible-light-mediated oxidative debenzylation, have been developed to use benzyl ethers as temporary protective groups, expanding the scope of protection strategies (Cavedon et al., 2021).
Miscellaneous Applications
- Pyrolysis Studies : Benzyl ethers like SCH 58053 have been studied in the context of pyrolysis, where they react readily under specific conditions to produce various products, offering insights into coal chemistry and organic synthesis (Schlosberg, Davis & Ashe, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Sch 58053 Benzyl Ether is a potent inhibitor of cholesterol absorption . .
Mode of Action
The exact mechanism of action of this compound is unknown . It has been observed that it significantly reduces cholesterol absorption in mice .
Biochemical Pathways
This compound affects the cholesterol metabolism pathway . Instead, it may disrupt the uptake of luminal sterol across the microvillus membrane .
Result of Action
In mice fed a low cholesterol rodent diet containing this compound, cholesterol absorption was reduced by 46% and fecal neutral sterol excretion was increased by 67% . Biliary lipid composition and bile acid synthesis, pool size, and pool composition were unchanged . When the dietary cholesterol content was increased, those animals given Sch 58053 manifested lower hepatic and biliary cholesterol concentrations than their untreated controls .
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules.
Cellular Effects
Sch 58053 Benzyl Ether has been studied for its effects on cholesterol metabolism in mice . In these studies, mice fed a diet containing this compound showed a reduction in cholesterol absorption by 46% and an increase in fecal neutral sterol excretion by 67% .
Molecular Mechanism
It is suggested that it may disrupt the uptake of luminal sterol across the microvillus membrane .
Dosage Effects in Animal Models
In animal models, specifically mice, the effects of this compound have been observed in the context of cholesterol metabolism . The effects of varying dosages of this compound in animal models have not been extensively studied.
properties
IUPAC Name |
(1R)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClFNO3/c34-26-10-8-25(9-11-26)33(38)20-18-32(19-21-33)30(36(31(32)37)28-14-12-27(35)13-15-28)24-6-16-29(17-7-24)39-22-23-4-2-1-3-5-23/h1-17,30,38H,18-22H2/t30-,32?,33?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSNEPSQCDBZPG-WUKUHOFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC12[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)(C6=CC=C(C=C6)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441290 |
Source


|
| Record name | Sch 58053 Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194367-71-0 |
Source


|
| Record name | Sch 58053 Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


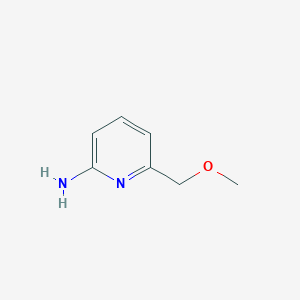
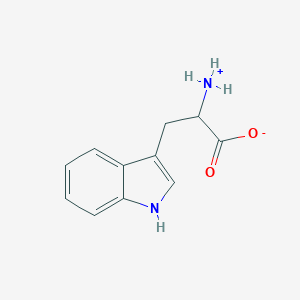
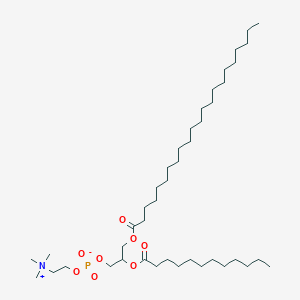
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)


